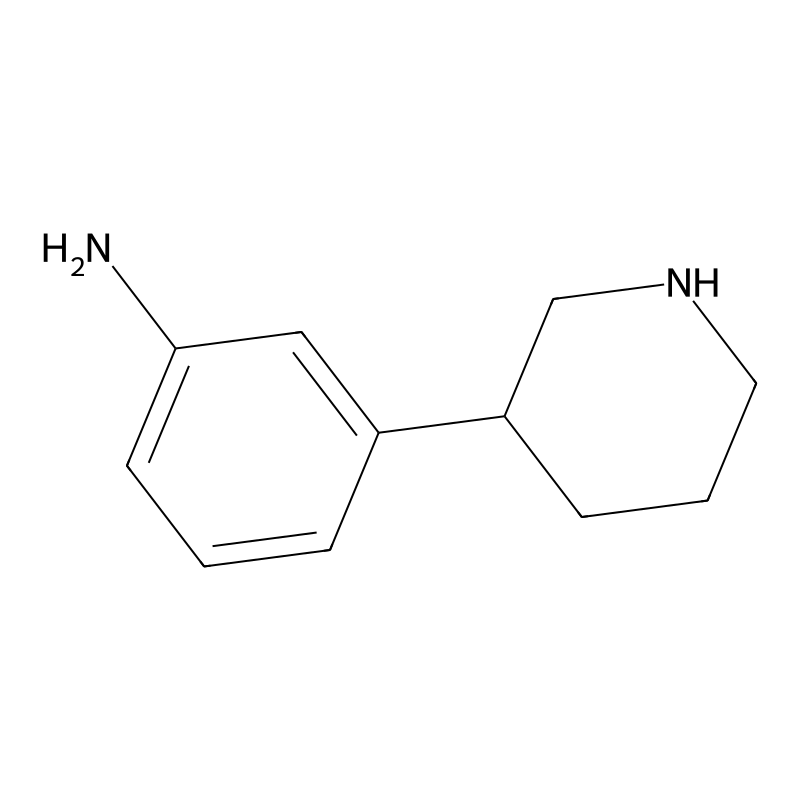

3-Piperidin-3-yl-phenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Piperidin-3-yl-phenylamine, also known as 3-(piperidin-1-ylmethyl)aniline, is an organic compound characterized by the presence of a piperidine ring attached to a phenylamine structure. Its molecular formula is , and it has a molecular weight of 190.28 g/mol. The compound features a piperidine moiety at the 3-position of the phenylamine, which contributes to its unique chemical properties and potential biological activities.

- Oxidation: This compound can be oxidized to form corresponding N-oxides, which are often more reactive and can serve as intermediates in further reactions.

- Reduction: It can be reduced to yield secondary amines, enhancing its utility in synthetic chemistry.

- Substitution Reactions: The compound is capable of undergoing nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides or acyl chlorides for substitution reactions.

Research indicates that 3-Piperidin-3-yl-phenylamine exhibits significant biological activity. Compounds with similar structures have been investigated for their roles in various therapeutic areas, including:

- Antidepressant Activity: Some derivatives are being studied for their potential use in treating depression due to their effects on neurotransmitter systems.

- Anticancer Properties: Compounds containing piperidine rings have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Effects: Certain analogs have demonstrated activity against various bacterial strains, suggesting potential applications in antibiotic development.

The synthesis of 3-Piperidin-3-yl-phenylamine typically involves the following methods:

- Direct Amine Reaction: Piperidine can be reacted with substituted anilines under acidic or basic conditions to yield the desired product.

- Reduction of Nitriles or Imines: Starting materials such as nitriles or imines can be reduced using catalytic hydrogenation methods to produce the amine.

- Multi-Step Synthesis: More complex syntheses may involve several reaction steps, including protection and deprotection of functional groups to achieve higher yields and purity.

3-Piperidin-3-yl-phenylamine has several applications across various fields:

- Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

- Chemical Research: The compound is utilized in synthetic organic chemistry as a precursor for creating more complex molecules.

- Material Science: Its derivatives may find applications in developing new materials with specific properties due to their unique structural characteristics.

Interaction studies involving 3-Piperidin-3-yl-phenylamine focus on its binding affinity to various biological targets, including receptors and enzymes. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound. For instance:

- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors can provide insights into its antidepressant properties.

- Enzyme Inhibition Assays: Assessing the inhibition of specific enzymes can reveal its potential as a lead compound for drug development.

Several compounds share structural similarities with 3-Piperidin-3-yl-phenylamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methyl-3-piperidin-1-ylaniline | 882626-96-2 | 0.95 |

| 4-(Piperidin-1-ylmethyl)aniline | 19733-56-3 | 0.82 |

| 4-(1-Methylpiperidin-4-yl)aniline | 454482-12-3 | 0.90 |

| 4-(Piperidin-2-yloxy)aniline | Not Available | Not Available |

Uniqueness

The uniqueness of 3-Piperidin-3-yl-phenylamine lies in its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This combination enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.